1-(4,6,8-Trimethylquinazolin-2-yl)guanidine
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Overview
Description
1-(4,6,8-Trimethylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C12H15N5. It is known for its unique structure, which includes a quinazoline ring substituted with three methyl groups and a guanidine moiety.
Preparation Methods
The synthesis of 1-(4,6,8-Trimethylquinazolin-2-yl)guanidine typically involves the reaction of 4,6,8-trimethylquinazoline with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-(4,6,8-Trimethylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the guanidine moiety, using reagents such as alkyl halides or acyl chlorides. .
Scientific Research Applications
1-(4,6,8-Trimethylquinazolin-2-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 1-(4,6,8-Trimethylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(4,6,8-Trimethylquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: Similar in structure but with a different methyl substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(4-Methylquinazolin-2-yl)guanidine: Lacks the additional methyl groups, resulting in different physical and chemical properties.
2-(4,6,8-Trimethylquinazolin-2-yl)guanidine:
Properties
IUPAC Name |
2-(4,6,8-trimethylquinazolin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-6-4-7(2)10-9(5-6)8(3)15-12(16-10)17-11(13)14/h4-5H,1-3H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCATZSTDZKZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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